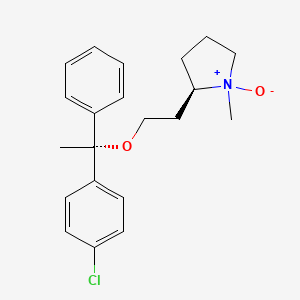

Clemastine N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Treatment for Compression Neuropathy

Clemastine has been found to improve electrophysiologic and histomorphometric changes through promoting myelin repair in a murine model of compression neuropathy . Mice treated with clemastine had significantly decreased latency and increased amplitude compared to untreated mice . This suggests that clemastine could be a potential treatment for compression neuropathy, a common and debilitating condition .

Glioblastoma Cell Stemness

Clemastine has been repurposed to target glioblastoma cell stemness . It was found that clemastine attenuated the propagation and promoted the differentiation of brain tumor-initiating cells (BTICs) . This suggests that clemastine could be used to mitigate the malignant properties of BTICs in glioblastoma .

Remyelination Therapy for Multiple Sclerosis

Clemastine fumarate has been studied as a remyelinating therapy for multiple sclerosis . The main pathophysiology of multiple sclerosis is the loss of myelin, and therapeutic approaches focusing on the recovery or protection of myelin could be beneficial .

Mécanisme D'action

Target of Action

Clemastine N-Oxide primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, rhinorrhea, pruritus, and acrimation . Clemastine is also known to act on specific neurons and neuroglia, exerting a protective effect .

Mode of Action

Clemastine N-Oxide operates as a selective histamine H1 antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This interaction leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

Clemastine N-Oxide affects several biochemical pathways. It has been found to regulate CHRM1, p38 MAPK, ERK, mTOR, and Wnt/β-catenin signaling pathways in oligodendrocyte progenitor cells (OPCs), oligodendrocytes (OLs), microglia, and neurons . These pathways are involved in cell differentiation, inflammation, and myelin repair .

Pharmacokinetics

Clemastine N-Oxide exhibits a bioavailability of 39.2% . It is metabolized in the liver and has an elimination half-life of 21.3 hours . The compound is excreted through the kidneys . The pharmacokinetic properties of clemastine N-Oxide impact its bioavailability and therapeutic efficacy .

Result of Action

The action of Clemastine N-Oxide results in several molecular and cellular effects. It has been found to promote myelin repair in a murine model of compression neuropathy . Clemastine treatment increases the myelin thickness and improves G-ratio . It also reduces microglia-derived IL-1β via the P38 signaling pathway .

Action Environment

The action, efficacy, and stability of Clemastine N-Oxide can be influenced by various environmental factors. For instance, in a hypoxic environment, clemastine has been shown to improve hypomyelination by suppressing activated microglia and promoting the maturation of OPCs

Safety and Hazards

Orientations Futures

Clemastine, the parent compound of Clemastine N-Oxide, has shown potential in various central nervous system disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders . Further studies are needed on these alternative therapies in non-responders of CGRP (-receptor) targeted therapies .

Propriétés

IUPAC Name |

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFEDGPQDFPLM-OJOWTSHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clemastine N-Oxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.